molecular formula C11H11ClO2 B1323727 2-(3-Chloro-3-butenyl)benzoic acid CAS No. 732248-87-2

2-(3-Chloro-3-butenyl)benzoic acid

Cat. No. B1323727
M. Wt: 210.65 g/mol
InChI Key: OEPNBVSLEVRPON-UHFFFAOYSA-N
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Description

“2-(3-Chloro-3-butenyl)benzoic acid” is an organic chemical compound that belongs to the group of benzoic acids. It contains a carboxylic acid functional group and a butenyl group. The compound has a molecular weight of 210.657 .


Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position . A potential synthesis pathway could involve ortho-methylbenzoic acid with lithium diisopropyl amide in tetrahydrofuran, followed by a reaction with allyl bromide .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-3-butenyl)benzoic acid” includes 11 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom . It also contains 25 bonds in total, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Chemical Reactions Analysis

Reactions at the benzylic position are significant in the chemistry of this compound. These reactions could involve free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.657 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Antimicrobial and Molluscicidal Activity

Research indicates that prenylated benzoic acid derivatives, similar in structure to 2-(3-Chloro-3-butenyl)benzoic acid, exhibit significant antimicrobial and molluscicidal activities. For instance, compounds isolated from Piper aduncum leaves showed these activities (Orjala et al., 1993).

Photodecomposition Properties

Studies on chlorobenzoic acids, which include compounds structurally related to 2-(3-Chloro-3-butenyl)benzoic acid, have demonstrated their susceptibility to photodecomposition. This process involves the replacement of chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Effects on Staphylococcus aureus Cells

Benzoic acid derivatives, including compounds closely related to 2-(3-Chloro-3-butenyl)benzoic acid, have been studied for their effects on Staphylococcus aureus cells. These compounds can cause a shift in the population of penicillinase-producing cells, favoring those that do not produce the enzyme (Dulaney, 1970).

Synthesis and Chemical Transformation

The synthesis of benzoic acid derivatives, including methods that might be applicable to 2-(3-Chloro-3-butenyl)benzoic acid, has been a subject of research. These studies focus on optimizing reaction conditions and exploring the yield and purity of the products (You-gui, 2010).

Thermodynamic Studies

Benzoic acid and its derivatives have been extensively studied in the context of pharmaceutical research. Understanding their thermodynamic phase behavior is crucial for process design in pharmaceutical applications. Such studies often involve modeling phase equilibria in various solutions (Reschke et al., 2016).

Role in Liquid Crystal Research

Research has also been conducted on benzoic acid derivatives in the field of liquid crystal technology. These studies involve synthesizing specific compounds and investigating their phase behavior and thermal properties, which are critical in the development of liquid crystal devices (Begum et al., 2013).

Safety And Hazards

The compound may form combustible dust concentrations in air. It can cause skin irritation and serious eye damage . It’s important to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

properties

IUPAC Name

2-(3-chlorobut-3-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPNBVSLEVRPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641256
Record name 2-(3-Chlorobut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-3-butenyl)benzoic acid

CAS RN

732248-87-2
Record name 2-(3-Chlorobut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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